molecular formula C8H8BF3O4 B1592775 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid CAS No. 290832-43-8

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1592775
CAS No.: 290832-43-8
M. Wt: 235.95 g/mol
InChI Key: PZDNMFGRXYPDJA-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and trifluoromethoxy groups. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .

Mode of Action

The 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid donates its organoboron group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking the boronic acid to the target molecule .

Biochemical Pathways

The this compound primarily affects the biochemical pathway of carbon-carbon bond formation, specifically in the context of Suzuki-Miyaura cross-coupling reactions . The downstream effects of this pathway can vary widely, as the creation of new carbon-carbon bonds can lead to the synthesis of a vast array of organic compounds .

Pharmacokinetics

As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in an inert atmosphere at room temperature to maintain its stability . Furthermore, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions can be influenced by factors such as the presence of a suitable catalyst and the pH of the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-methoxy-5-(trifluoromethoxy)phenol, undergoes a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Purification: The resulting boronic acid is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale palladium-catalyzed reactions are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is primarily used in cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.

  • Miyaura Borylation: This reaction involves the borylation of aryl halides to form aryl boronic acids.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

  • Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typically used.

  • Temperature: Reactions are generally conducted at temperatures ranging from 50°C to 100°C.

Major Products Formed: The major products of these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid finds applications in various fields:

  • Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.

  • Biology: The compound is employed in the development of bioconjugation techniques for labeling biomolecules.

  • Medicine: It serves as a building block in the synthesis of drug candidates and probes for biological studies.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)phenylboronic Acid: Similar in structure but lacks the methoxy group on the boronic acid.

  • 2-Methoxy-5-(trifluoromethoxy)phenol: The precursor to the boronic acid, lacking the boronic acid group.

  • 2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but contains an amine group instead of the boronic acid group.

Uniqueness: 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is unique due to its combination of methoxy and trifluoromethoxy groups, which enhance its reactivity and stability in cross-coupling reactions.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in the field of organic chemistry.

Properties

IUPAC Name

[2-methoxy-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4/c1-15-7-3-2-5(16-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDNMFGRXYPDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623852
Record name [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290832-43-8
Record name [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M in hexanes, 3.8 mL, 6 mmol) was added dropwise to a cooled (−78° C.) solution of 2-bromo-1-methoxy-4-(trifluoromethoxy)benzene (Description 16, 1.5 g, 5.5 mmol) in tetrahydrofuran (prefiltered through alumina, 18 mL) [internal temperature <−70° C.]. The mixture was stirred at −78° C. for 15 min., then trimethylborate (2 mL, 17.6 mmol) was added dropwise [internal temperature <−70° C.]. The mixture was stirred at −78° C. for 30 min., then hydrochloric acid (1M, 6 mL) was added. The mixture was warmed to room temperature and stirred for 30 min. Water (25 mL) was added and the mixture was extracted with ethyl acetate (2×40 mL). The combined organic fractions were washed with water (20 mL) and brine (20 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was triturated with hexane and the solid was collected and dried in vacuo at 40° C. to give the title compound as an off white solid (366 mg, 28%). 1H NMR (360 MHz, CDCl3) δ3.93 (3H, s), 5.84 (2H, s), 6.90 (1H, d, J 9.0 Hz), 7.29 (1H, m) and 7.70 (1H, J 2.6 Hz).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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